1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- consists of a benzodioxole ring with two methoxy (OCH3) groups at positions 6 and 7. The aldehyde functional group (CHO) is attached to position 5 of the benzodioxole ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Microwave-assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis has revolutionized the field of medicinal chemistry by significantly enhancing the efficiency and diversity of chemical reactions. The synthesis of benzoxazole derivatives, which share structural similarities with "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-", has been notably improved using microwave irradiation. This method has proven to be more effective than conventional heating techniques, allowing for rapid and high-yield production of benzoxazole compounds with diverse pharmacological properties (Özil & Menteşe, 2020).
Advanced Material Science Applications
Benzoxazole derivatives, akin to "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-", have exhibited remarkable properties in the realm of material science. These compounds are integral in the development of advanced materials used in various industries, including dyestuffs, polymers, agrochemicals, and optical brighteners. The adaptability and multifunctional nature of these compounds underscore their significance in creating innovative materials with enhanced performance and functionalities (Cantekin, de Greef, & Palmans, 2012).
Environmental Remediation
In the environmental sector, the use of redox mediators in conjunction with oxidoreductive enzymes has opened new avenues for the treatment of organic pollutants. Compounds related to "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-" have been explored for their potential to degrade recalcitrant compounds in wastewater, showcasing their utility in environmental remediation efforts (Husain & Husain, 2007).
Synthesis of Bioactive Molecules
The exploration of synthetic pathways to produce guanidinobenzazoles, which share structural motifs with "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-", has been significant in medicinal chemistry. These compounds have demonstrated a wide array of pharmacological activities, including cytotoxicity, cell proliferation inhibition, and potential therapeutic applications, highlighting the importance of developing new synthetic methods for bioactive molecules (Rosales-Hernández et al., 2022).
Renewable Resources and Polymer Industry
The conversion of plant biomass into furan derivatives represents a sustainable approach to sourcing feedstock for the chemical industry. Derivatives related to "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-" play a pivotal role in this context, offering alternatives to non-renewable hydrocarbon sources. These advancements are crucial for the development of new generations of polymers, functional materials, and fuels, emphasizing the role of such compounds in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).
properties
IUPAC Name |
6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFYXQGVKQUWFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1C=O)OCO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946527 | |
Record name | 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23731-65-9 | |
Record name | Dillapiole aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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